4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-13-8-9-21-18(12-13)24-17-7-6-16(25-26-17)22-10-11-23-19(27)14-2-4-15(20)5-3-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,27)(H,21,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXVCABDWZXZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have been found to interact with various receptors, which could potentially be the targets of this compound.
Mode of Action
It is known that similar compounds can bind with high affinity to multiple receptors, leading to various biological effects.
Biochemical Pathways
Similar compounds have been found to influence various biological activities, which suggests that this compound may also affect multiple biochemical pathways.
Biological Activity
The compound 4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide has garnered attention for its potential biological activities, particularly in the context of anti-cancer and anti-tubercular properties. This article delves into its synthesis, biological evaluations, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available pyridine derivatives. The compound is synthesized through methods that include the formation of amide bonds and the introduction of the fluorine substituent at the para position of the benzamide moiety.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a related compound demonstrated potent inhibitory effects against various receptor tyrosine kinases, which are critical in cancer progression.
| Compound | Target Kinases | IC50 (nM) | Observations |
|---|---|---|---|
| 11 | EGFR | 10 | 91% inhibition |
| 13 | HER2 | 10 | 92% inhibition |
In a study evaluating a series of benzamide derivatives, it was found that compounds with similar structural features showed promising cytotoxicity against multiple cancer cell lines, indicating that modifications to the benzamide structure can enhance biological activity .
Anti-Tubercular Activity
The compound's structural analogs have been explored for their anti-tubercular properties. A series of substituted benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM , demonstrating significant potency against this pathogen.
| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293 cells) |
|---|---|---|---|
| 6a | 1.35 | 3.73 | Non-toxic |
| 6e | 1.75 | 40.32 | Non-toxic |
These findings suggest that modifications in the side chains of benzamide can lead to enhanced activity against M. tuberculosis while maintaining low cytotoxicity to human cells .
Case Studies
- Anticancer Studies : A study evaluated a series of compounds containing the benzamide structure against various cancer cell lines, revealing that certain derivatives had significant inhibitory effects on tumor growth, with some achieving over 90% inhibition at low concentrations .
- Tuberculosis Research : Another investigation focused on the synthesis and evaluation of benzamide derivatives for their efficacy against Mycobacterium tuberculosis. The most active compounds were found to be non-toxic to human cells while effectively inhibiting bacterial growth .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between these compounds and their biological targets. For example, docking simulations indicated favorable binding modes for certain analogs with receptor tyrosine kinases, suggesting a potential mechanism for their observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Core Heterocycles: The target compound and share a pyridazine core, whereas TD-1b () and GNF-2-deg-BUMP () utilize pyridinone and pyrimidine cores, respectively.
- Substituent Effects: Fluorine vs. Chlorine: The chloro analog () may exhibit reduced metabolic stability compared to the fluoro-substituted target compound due to differences in electronegativity and bond strength . Heterocyclic Appendages: The 4-methylpyridin-2-ylamino group in the target compound could improve solubility relative to the thienylthio group in Compound 15 (), which is more lipophilic .
- Synthetic Efficiency : TD-1b (83% yield) and GNF-2-deg-BUMP (42% yield) demonstrate the impact of steric hindrance and boronic acid coupling efficiency in Suzuki-Miyaura reactions .
Physicochemical and Spectroscopic Data
Functional Implications
- Kinase Inhibition Potential: The pyridazine core in the target compound and is structurally analogous to known kinase inhibitors (e.g., crizotinib), suggesting possible ATP-competitive binding .
- Solubility and Bioavailability: The 4-methylpyridin-2-ylamino group in the target compound may enhance aqueous solubility compared to the trifluoromethyl group in GNF-2-deg-BUMP, which is highly lipophilic .
Preparation Methods
4-Fluorobenzoic Acid Activation
The carboxylic acid group of 4-fluorobenzoic acid is activated to enable amide coupling. Thionyl chloride (SOCl₂) is widely used to generate 4-fluorobenzoyl chloride, as demonstrated in the synthesis of analogous benzamides.
Procedure :
4-Fluorobenzoic acid (1.0 equiv) is refluxed with excess SOCl₂ (3.0 equiv) for 4–6 hours under anhydrous conditions. The mixture is concentrated under reduced pressure, and residual SOCl₂ is removed via azeotropic distillation with toluene.
Key Data :
Amide Coupling with Ethylenediamine
The activated acid chloride is reacted with N-Boc-ethylenediamine to form the protected intermediate N-(2-(tert-butoxycarbonylamino)ethyl)-4-fluorobenzamide .
Conditions :
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (TEA, 2.0 equiv)
- Temperature: 0°C → room temperature (RT)
- Time: 12 hours
Deprotection :
The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours, yielding 4-fluoro-N-(2-aminoethyl)benzamide as a hydrochloride salt.
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (t, J = 5.6 Hz, 1H, NH), 7.85–7.78 (m, 2H, ArH), 7.35–7.28 (m, 2H, ArH), 3.42 (q, J = 6.0 Hz, 2H, CH₂), 2.88 (t, J = 6.0 Hz, 2H, CH₂).
Synthesis of 6-((4-Methylpyridin-2-yl)Amino)Pyridazin-3-Amine
Pyridazine Core Functionalization
6-Chloropyridazin-3-amine serves as the starting material. The chlorine atom at position 6 undergoes SNAr with 4-methylpyridin-2-amine under catalytic conditions.
Optimized Protocol :
- Catalyst: CuI (10 mol%)
- Ligand: N,N'-dimethylethylenediamine (DMEDA, 20 mol%)
- Base: Cs₂CO₃ (2.5 equiv)
- Solvent: DMSO
- Temperature: 110°C
- Time: 24 hours
Workup :
The reaction mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate) to isolate 6-((4-methylpyridin-2-yl)amino)pyridazin-3-amine .
Yield : 68–72%
MS (ESI+) : m/z calcd for C₁₀H₁₀N₆: 214.10; found: 215.1 [M+H]⁺.
Final Coupling of Ethylenediamine and Pyridazine Intermediates
Reductive Amination Strategy
The primary amine of 4-fluoro-N-(2-aminoethyl)benzamide reacts with the pyridazine amine via reductive amination using sodium cyanoborohydride (NaBH₃CN) .
Conditions :
Purification :
Reverse-phase HPLC (ACN/H₂O + 0.1% TFA) affords the final compound as a white solid.
Alternative Mitsunobu Coupling
For improved stereochemical control, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the amines.
Procedure :
- Solvent: THF
- Temperature: 0°C → RT
- Time: 12 hours
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Solubility Issues : The pyridazine intermediate exhibits limited solubility in polar aprotic solvents, necessitating DMSO for reactions.
- Byproduct Formation : Reductive amination generates trace amounts of N-alkylated byproducts , mitigated by strict stoichiometric control.
- Catalyst Cost : Substituting CuI with Pd-based catalysts (e.g., Pd(PPh₃)₄) could enhance yields but increases expense.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
